molecular formula C18H21N7O B5958583 1-(4-phenylpiperazin-1-yl)-3-(7H-purin-6-ylamino)propan-1-one

1-(4-phenylpiperazin-1-yl)-3-(7H-purin-6-ylamino)propan-1-one

Cat. No.: B5958583
M. Wt: 351.4 g/mol
InChI Key: HHYLEGRQDOYSDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-phenylpiperazin-1-yl)-3-(7H-purin-6-ylamino)propan-1-one is a complex organic compound that has garnered significant interest in various scientific fields

Preparation Methods

The synthesis of 1-(4-phenylpiperazin-1-yl)-3-(7H-purin-6-ylamino)propan-1-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the piperazine ring, followed by the introduction of the phenyl group through electrophilic aromatic substitution. The purine moiety is then attached via nucleophilic substitution reactions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency.

Chemical Reactions Analysis

1-(4-phenylpiperazin-1-yl)-3-(7H-purin-6-ylamino)propan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced to the piperazine or purine rings.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.

Scientific Research Applications

1-(4-phenylpiperazin-1-yl)-3-(7H-purin-6-ylamino)propan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological and cardiovascular diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-phenylpiperazin-1-yl)-3-(7H-purin-6-ylamino)propan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The pathways involved may include signal transduction pathways, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

1-(4-phenylpiperazin-1-yl)-3-(7H-purin-6-ylamino)propan-1-one can be compared with similar compounds, such as:

    1-(4-phenylpiperazin-1-yl)-3-(7H-purin-6-ylamino)propan-2-one: This compound has a similar structure but with a different substitution pattern, leading to different chemical and biological properties.

    1-(4-phenylpiperazin-1-yl)-3-(7H-purin-6-ylamino)butan-1-one: The longer carbon chain in this compound affects its reactivity and interactions with biological targets.

    1-(4-phenylpiperazin-1-yl)-3-(7H-purin-6-ylamino)propan-1-ol: The presence of a hydroxyl group in this compound introduces additional hydrogen bonding interactions, influencing its solubility and biological activity.

Properties

IUPAC Name

1-(4-phenylpiperazin-1-yl)-3-(7H-purin-6-ylamino)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7O/c26-15(6-7-19-17-16-18(21-12-20-16)23-13-22-17)25-10-8-24(9-11-25)14-4-2-1-3-5-14/h1-5,12-13H,6-11H2,(H2,19,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHYLEGRQDOYSDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CCNC3=NC=NC4=C3NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-phenylpiperazin-1-yl)-3-(7H-purin-6-ylamino)propan-1-one
Reactant of Route 2
Reactant of Route 2
1-(4-phenylpiperazin-1-yl)-3-(7H-purin-6-ylamino)propan-1-one
Reactant of Route 3
Reactant of Route 3
1-(4-phenylpiperazin-1-yl)-3-(7H-purin-6-ylamino)propan-1-one
Reactant of Route 4
Reactant of Route 4
1-(4-phenylpiperazin-1-yl)-3-(7H-purin-6-ylamino)propan-1-one
Reactant of Route 5
1-(4-phenylpiperazin-1-yl)-3-(7H-purin-6-ylamino)propan-1-one
Reactant of Route 6
1-(4-phenylpiperazin-1-yl)-3-(7H-purin-6-ylamino)propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.